molecular formula C19H15ClN2O2 B11559729 N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

N'-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide

Cat. No.: B11559729
M. Wt: 338.8 g/mol
InChI Key: MWFTUQBKBKWAFG-FYJGNVAPSA-N
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Description

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide is a compound that belongs to the class of hydrazones. It is characterized by the presence of a furan ring substituted with a 4-chlorophenyl group and a phenylacetohydrazide moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anthelmintic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide typically involves the reaction of 5-(4-chlorophenyl)furfural with 2-phenylacetohydrazide under anhydrous conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of acid, such as acetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways:

Comparison with Similar Compounds

N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-phenylacetohydrazide can be compared with other similar compounds, such as:

    N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-methylphenyl)acetohydrazide: Similar structure but with a methyl group on the phenyl ring.

    N’-{(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)acetohydrazide: Similar structure but with a nitro group on the phenyl ring.

These compounds share similar chemical properties and biological activities but differ in their substituents, which can influence their potency and selectivity.

Properties

Molecular Formula

C19H15ClN2O2

Molecular Weight

338.8 g/mol

IUPAC Name

N-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C19H15ClN2O2/c20-16-8-6-15(7-9-16)18-11-10-17(24-18)13-21-22-19(23)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23)/b21-13+

InChI Key

MWFTUQBKBKWAFG-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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